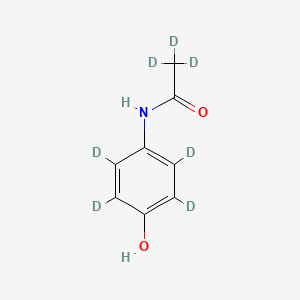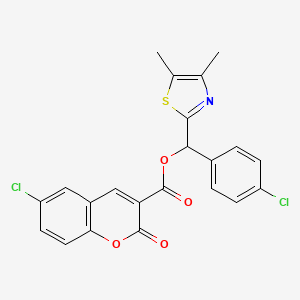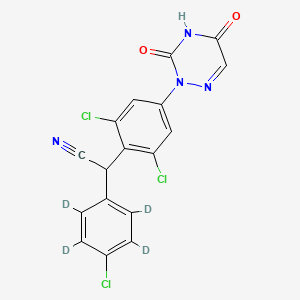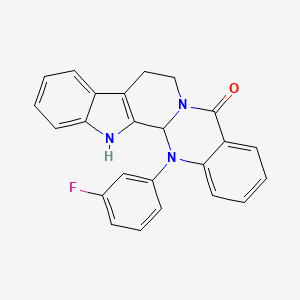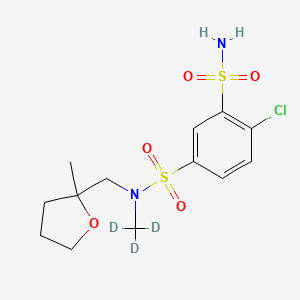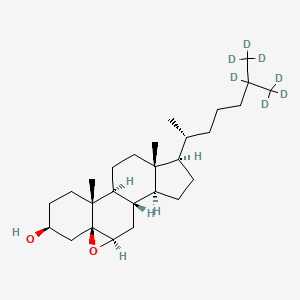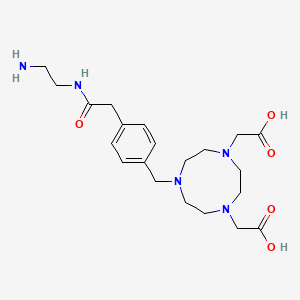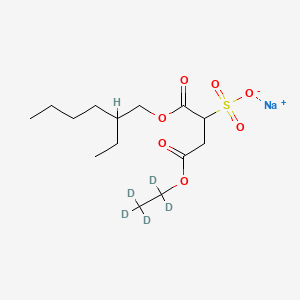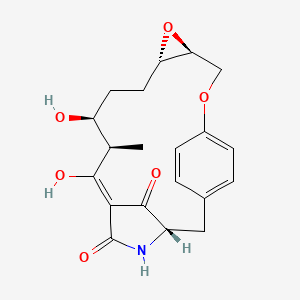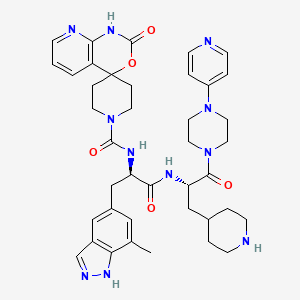
Fimasartan-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fimasartan-d6 is a deuterated form of fimasartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fimasartan-d6 involves the incorporation of deuterium atoms into the molecular structure of fimasartan. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated solvents or reagents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Scaling Up Reactions: The reactions used in the laboratory are scaled up to industrial levels, ensuring that the conditions are optimized for large-scale production.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Fimasartan-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Fimasartan-d6 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form allows researchers to study the metabolic pathways and pharmacokinetics of fimasartan with greater precision.
Drug Development: Understanding the behavior of this compound can aid in the development of new drugs with improved efficacy and safety profiles.
Biological Research: The compound can be used to study the interactions of angiotensin II receptor antagonists with biological systems, providing insights into their mechanisms of action.
Mécanisme D'action
Fimasartan-d6 exerts its effects by binding to and antagonizing the angiotensin II type 1 receptor. This prevents the vasoconstrictive and pro-hypertensive actions of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the renin-angiotensin-aldosterone system.
Comparaison Avec Des Composés Similaires
Fimasartan-d6 can be compared with other angiotensin II receptor antagonists, such as:
Losartan: Fimasartan has a higher potency and longer duration of action compared to losartan.
Valsartan: Fimasartan provides a more selective and insurmountable binding to the angiotensin II type 1 receptor.
Candesartan: Fimasartan has shown better efficacy in certain preclinical studies.
Propriétés
Formule moléculaire |
C27H31N7OS |
|---|---|
Poids moléculaire |
507.7 g/mol |
Nom IUPAC |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-bis(trideuteriomethyl)ethanethioamide |
InChI |
InChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32)/i3D3,4D3 |
Clé InChI |
AMEROGPZOLAFBN-LIJFRPJRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C(=S)CC1=C(N=C(N(C1=O)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC)C)C([2H])([2H])[2H] |
SMILES canonique |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


